3-Acetyl-4-chlorobenzene-1-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-acetyl-4-chlorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3S/c1-5(11)7-4-6(14(10,12)13)2-3-8(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KADOGHSTYCELIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Acetyl-4-chlorobenzenesulfonyl Chloride: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-acetyl-4-chlorobenzenesulfonyl chloride, a key intermediate in organic synthesis, particularly within the pharmaceutical industry. The document elucidates the molecule's chemical structure, physicochemical properties, and spectroscopic data. A detailed, field-proven synthesis protocol is presented, emphasizing the causal relationships behind experimental choices to ensure procedural robustness. The guide further explores the reactivity of this sulfonyl chloride, offering insights into its mechanistic pathways. Applications in drug development are highlighted, showcasing its role as a versatile building block. Finally, critical safety and handling information is provided to ensure safe laboratory practices. This guide is intended to be a vital resource for researchers and professionals engaged in synthetic chemistry and drug discovery.

Introduction

3-Acetyl-4-chlorobenzenesulfonyl chloride is a multifunctional organic compound of significant interest to the synthetic chemistry community. Its unique trifunctional nature, possessing an acetyl group, a chloro substituent, and a highly reactive sulfonyl chloride moiety, makes it a valuable precursor for the synthesis of a diverse range of complex molecules. The strategic positioning of these functional groups on the benzene ring allows for regioselective transformations, providing a powerful tool for medicinal chemists and process development scientists. This guide aims to consolidate the available technical information on this compound, offering a blend of theoretical knowledge and practical insights to facilitate its effective utilization in research and development.

Chemical Structure and Properties

A thorough understanding of the chemical identity and physical characteristics of a reagent is fundamental to its successful application in synthesis.

Chemical Identity

-

IUPAC Name: 3-acetyl-4-chlorobenzenesulfonyl chloride

-

CAS Number: 1152558-91-2[1]

-

Molecular Weight: 253.10 g/mol [1]

-

Canonical SMILES: CC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)Cl[2]

-

InChI Key: KADOGHSTYCELIY-UHFFFAOYSA-N[2]

Physicochemical Data

The following table summarizes the key physicochemical properties of 3-acetyl-4-chlorobenzenesulfonyl chloride. It is important to note that due to its nature as a reactive intermediate, extensive experimental data on physical properties like melting and boiling points are not widely published. The data presented are based on information from chemical suppliers and computational predictions where noted.

| Property | Value | Source |

| Molecular Weight | 253.10 g/mol | [1] |

| XLogP3 (Predicted) | 2.3 | [2] |

| Monoisotopic Mass | 251.94147 Da | [2] |

| Storage Temperature | 2-8°C, Inert atmosphere | [1] |

Table 1: Physicochemical properties of 3-acetyl-4-chlorobenzenesulfonyl chloride.

Structural Visualization

The structural arrangement of 3-acetyl-4-chlorobenzenesulfonyl chloride is critical to its reactivity. The electron-withdrawing nature of the acetyl, chloro, and sulfonyl chloride groups influences the electron density of the aromatic ring and dictates the regioselectivity of further reactions.

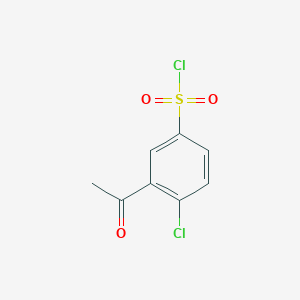

Caption: 2D structure of 3-acetyl-4-chlorobenzenesulfonyl chloride.

Synthesis Methodology

The synthesis of 3-acetyl-4-chlorobenzenesulfonyl chloride typically involves the chlorosulfonation of a suitable precursor. A common and logical synthetic route starts from 2-chloroacetophenone. The following protocol is a representative method.

Synthesis Workflow

The synthesis is a one-pot reaction where 2-chloroacetophenone is treated with chlorosulfonic acid. The acetyl group directs the electrophilic substitution to the meta position, and the chloro group directs to the ortho and para positions. The steric hindrance from the acetyl group and the electronic effects favor sulfonation at the position meta to the acetyl group and para to the chloro group.

Caption: Synthetic workflow for 3-acetyl-4-chlorobenzenesulfonyl chloride.

Detailed Experimental Protocol

This protocol is based on established procedures for the chlorosulfonation of substituted aromatic compounds.[3][4][5][6][7]

Materials:

-

2-Chloroacetophenone

-

Chlorosulfonic acid (freshly distilled is recommended)

-

Dichloromethane (DCM), anhydrous

-

Crushed ice

-

Anhydrous sodium sulfate

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

Procedure:

-

Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube.

-

Initial Cooling: Place the flask in an ice-water bath and add 50 mL of anhydrous dichloromethane.

-

Substrate Addition: Dissolve 10 g of 2-chloroacetophenone in the DCM.

-

Reagent Addition: Slowly add 2.5 to 3 molar equivalents of chlorosulfonic acid dropwise via the dropping funnel to the stirred solution. Maintain the internal temperature below 10°C throughout the addition. The evolution of HCl gas will be observed; ensure adequate ventilation.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice with constant stirring. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer (DCM).

-

Washing: Wash the organic layer sequentially with cold water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, often an oil or a low-melting solid, can be purified by column chromatography on silica gel or by crystallization from a suitable solvent system if a solid is obtained.

Causality and Insights:

-

The use of excess chlorosulfonic acid ensures complete conversion of the starting material.[6][7]

-

Maintaining a low temperature during the addition of chlorosulfonic acid is crucial to minimize the formation of by-products, such as the corresponding sulfone.

-

The slow quenching on ice is necessary to safely decompose the excess chlorosulfonic acid and to precipitate the product while minimizing hydrolysis of the sulfonyl chloride.

-

Anhydrous conditions are important as sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.[8]

Reactivity and Mechanistic Considerations

The sulfonyl chloride functional group is a powerful electrophile, making it susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in organic synthesis.[9]

Nucleophilic Substitution

The primary reaction of 3-acetyl-4-chlorobenzenesulfonyl chloride is nucleophilic substitution at the sulfur atom. A wide range of nucleophiles, including amines, alcohols, and thiols, can displace the chloride ion to form sulfonamides, sulfonate esters, and thioesters, respectively.

Caption: General scheme for nucleophilic substitution on the sulfonyl chloride.

The mechanism of this reaction is generally considered to proceed through a stepwise addition-elimination pathway, involving a trigonal bipyramidal intermediate, although a concerted Sɴ2-like mechanism can also be operative depending on the conditions and the nucleophile.[9][10]

Applications in Drug Development

The structural motifs accessible from 3-acetyl-4-chlorobenzenesulfonyl chloride are prevalent in many biologically active compounds. The sulfonamide linkage, in particular, is a key feature in a wide range of pharmaceuticals.

While specific drugs directly synthesized from this exact intermediate are not prominently documented in publicly available literature, its structural analogues, such as 4-chlorobenzenesulfonyl chloride and 4-acetamidobenzenesulfonyl chloride, are extensively used in the synthesis of various therapeutic agents.[11][12][] These include diuretics, antibacterial sulfonamides, and inhibitors of enzymes like carbonic anhydrase and cyclooxygenase-2 (COX-2).[9][14]

The presence of the acetyl and chloro groups on the 3-acetyl-4-chlorobenzenesulfonyl chloride molecule offers additional points for chemical modification, allowing for the generation of diverse chemical libraries for high-throughput screening in drug discovery programs.

Safety and Handling

3-Acetyl-4-chlorobenzenesulfonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.

-

Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements:

-

Prevention: Do not breathe dust/fume/gas/mist/vapors/spray. Wash face, hands, and any exposed skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. Use only outdoors or in a well-ventilated area.[15][16][17]

-

Response: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[15][16][17]

-

Storage: Store locked up. Store in a well-ventilated place. Keep container tightly closed. Keep in a dry, cool place.[15][16][17]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[15][16][17]

-

Incompatible Materials: Strong oxidizing agents, strong bases, and water/moisture.[15][16]

It is imperative to handle this chemical in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15][16]

Conclusion

3-Acetyl-4-chlorobenzenesulfonyl chloride is a highly functionalized and reactive intermediate with significant potential in synthetic organic chemistry, particularly in the realm of drug discovery and development. Its unique combination of functional groups provides a versatile platform for the synthesis of complex molecular architectures. A thorough understanding of its chemical properties, synthesis, and reactivity, as outlined in this guide, is essential for its safe and effective application in the laboratory. As the demand for novel therapeutic agents continues to grow, the importance of such versatile building blocks in the synthetic chemist's toolbox cannot be overstated.

References

-

3-acetyl-4-chlorobenzene-1-sulfonyl chloride (C8H6Cl2O3S). PubChemLite. [Link]

-

3-Chlorobenzenesulphonyl chloride | C6H4Cl2O2S | CID 17909. PubChem. [Link]

-

4-Acetylbenzenesulfonyl chloride | C8H7ClO3S | CID 266418. PubChem. [Link]

-

Cas 2888-06-4,3-Chlorobenzenesulfonyl chloride. LookChem. [Link]

-

Sulfanilyl chloride, N-acetyl-. Organic Syntheses. [Link]

-

4-Chlorobenzenesulfonyl chloride. Inxight Drugs. [Link]

-

3-Chlorobenzenesulfonyl chloride. NIST WebBook. [Link]

-

Synthesis of 4-chlorobenzenesulfonyl chloride. PrepChem.com. [Link]

-

An alternative synthetic process of p-acetaminobenzenesulfonyl chloride through combined chlorosulfonation by HClSO3 and PCl5. ResearchGate. [Link]

-

4-chlorobenzenesulfonyl chloride - 98-60-2, C6H4Cl2O2S, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

- GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.

- CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride.

-

The Crucial Role of 4-Chlorobenzenesulfonyl Chloride in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]

-

Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. Huskie Commons. [Link]

-

Benzenesulfonyl chloride, 4-chloro- Synonyms. EPA. [Link]

Sources

- 1. 1152558-91-2|this compound|BLD Pharm [bldpharm.com]

- 2. PubChemLite - this compound (C8H6Cl2O3S) [pubchemlite.lcsb.uni.lu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. prepchem.com [prepchem.com]

- 5. 4-Chlorobenzenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 6. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]

- 7. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. "Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorid" by Chang-bae Kim [huskiecommons.lib.niu.edu]

- 11. CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride [cymitquimica.com]

- 12. nbinno.com [nbinno.com]

- 14. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

3-Acetyl-4-chlorobenzene-1-sulfonyl chloride molecular weight and formula

An In-Depth Technical Guide to 3-Acetyl-4-chlorobenzene-1-sulfonyl chloride: Properties, Synthesis, and Applications

Introduction

This compound is a trisubstituted benzene derivative of significant interest to researchers in organic synthesis and medicinal chemistry. Its unique arrangement of functional groups—an electrophilic sulfonyl chloride, an electron-withdrawing acetyl group, and a directing chloro group—makes it a versatile and highly reactive building block. This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive overview of its core properties, a discussion of its chemical reactivity, detailed protocols for its synthesis and characterization, and critical safety information. Our focus is not merely on procedure, but on the underlying chemical principles that inform experimental design and ensure reliable, reproducible outcomes.

Core Molecular and Physical Properties

The identity and purity of a chemical reagent are foundational to its successful use in any research endeavor. The fundamental properties of this compound are summarized below.

The molecular structure is a key determinant of the compound's reactivity. The sulfonyl chloride group is the primary site of reaction, while the acetyl and chloro groups modulate the electronic properties of the aromatic ring.

| Property | Value | Source(s) |

| IUPAC Name | 3-acetyl-4-chlorobenzenesulfonyl chloride | [1] |

| CAS Number | 1152558-91-2 | [1][2] |

| Molecular Formula | C₈H₆Cl₂O₃S | [3][4][5] |

| Molecular Weight | 247.11 g/mol | [3] |

| Monoisotopic Mass | 247.94147 Da | [4] |

| Appearance | (Predicted) White to off-white solid |

graph "chemical_structure" { layout="neato"; node [shape=plaintext, fontsize=12, fontname="sans-serif"]; edge [fontsize=12, fontname="sans-serif"];// Benzene ring nodes C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"];

// Benzene ring bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];

// Substituents S [label="S", pos="2.8,1.25!", fontcolor="#202124"]; O1 [label="O", pos="3.8,0.5!", fontcolor="#202124"]; O2 [label="O", pos="3.2,2.5!", fontcolor="#202124"]; Cl1 [label="Cl", pos="4.0,1.75!", fontcolor="#202124"]; C_acetyl [label="C", pos="-2.8,1.25!", fontcolor="#202124"]; O_acetyl [label="O", pos="-3.8,0.5!", fontcolor="#202124"]; CH3_acetyl [label="CH₃", pos="-3.2,2.5!", fontcolor="#202124"]; Cl2 [label="Cl", pos="-2.8,-1.25!", fontcolor="#202124"];

// Bonds to substituents C6 -- S; S -- O1 [style=double]; S -- O2 [style=double]; S -- Cl1; C2 -- C_acetyl; C_acetyl -- O_acetyl [style=double]; C_acetyl -- CH3_acetyl; C3 -- Cl2;

// Invisible nodes for ring structure node [shape=point, width=0, height=0]; p1 [pos="0,0.75!"]; p2 [pos="-0.65,0!"]; p3 [pos="0.65,0!"]; p1 -- p2 [style=double, minlen=1]; p3 -- p1 [style=double, minlen=1]; p2 -- p3 [style=double, minlen=1, len=1.3];

// Labels for positions node [shape=plaintext, fontsize=10, fontcolor="#5F6368"]; pos1 [label="1", pos="1.6,1.1!"]; pos3 [label="3", pos="-1.6,-1.1!"]; pos4 [label="4", pos="0,-1.8!"]; }

Caption: Chemical structure of this compound.

Chemical Reactivity and Mechanistic Insights

The utility of this compound stems from the high reactivity of the sulfonyl chloride functional group. This group is a potent electrophile, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its application in constructing sulfonamide and sulfonate ester libraries, which are crucial scaffolds in drug discovery.[3]

Mechanism of Action: Nucleophilic Substitution

The reaction proceeds via a nucleophilic substitution mechanism at the sulfur atom. A nucleophile (e.g., an amine, alcohol, or thiol) attacks the electrophilic sulfur center, leading to the formation of a transient, high-energy intermediate. The stable chloride ion is then eliminated as a leaving group, resulting in the formation of a new sulfur-nucleophile bond.

Caption: Generalized workflow for nucleophilic substitution on a sulfonyl chloride.

Influence of Ring Substituents:

-

Sulfonyl Chloride (-SO₂Cl): A strong electron-withdrawing group that deactivates the ring towards electrophilic substitution but is the primary site for nucleophilic reactions.

-

Acetyl Group (-COCH₃): Also a meta-directing, electron-withdrawing group, it further deactivates the ring and can influence the solubility and binding characteristics of derivative compounds.

-

Chloro Group (-Cl): An ortho-, para-directing deactivator. Its position relative to the sulfonyl chloride group influences the regiochemistry of any potential further aromatic substitution reactions.

Synthesis and Purification

While numerous suppliers offer this compound, understanding its synthesis is crucial for researchers who may need to produce analogs or scale up production. A common and logical approach is the chlorosulfonation of a suitable precursor, such as 2-chloroacetophenone. The following is a representative protocol based on established methods for synthesizing aryl sulfonyl chlorides.[6][7][8]

Experimental Protocol: Synthesis via Chlorosulfonation

Causality Statement: This protocol uses chlorosulfonic acid as both the solvent and the sulfonating agent. An excess is used to ensure the reaction goes to completion. The reaction is conducted at low temperatures initially to control the highly exothermic reaction with the aromatic precursor, and then gently heated to ensure the completion of the chlorosulfonation. The final work-up with ice is a critical step to quench the excess reactive chlorosulfonic acid and precipitate the less water-soluble product.

Materials:

-

2-chloroacetophenone

-

Chlorosulfonic acid (freshly distilled is preferred)[6]

-

Crushed ice

-

Deionized water

-

Dichloromethane (DCM) or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a scrubber (to neutralize evolved HCl gas)

Procedure:

-

Setup: In a well-ventilated chemical fume hood, equip a 500 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Ensure the setup is dry.

-

Reagent Addition: Cool the flask in an ice-water bath. Cautiously add 4.0 equivalents of chlorosulfonic acid to the flask.

-

Substrate Addition: Begin stirring and slowly add 1.0 equivalent of 2-chloroacetophenone dropwise from the funnel over 30-45 minutes. Maintain the internal temperature below 15°C. Significant amounts of HCl gas will be evolved.[6]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 50-60°C for 2-3 hours to ensure the reaction is complete.[6]

-

Quenching: In a separate large beaker (at least 2L), prepare a slurry of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and must be performed with extreme caution in a fume hood.

-

Precipitation & Filtration: The solid product, this compound, will precipitate out of the aqueous solution. Collect the crude solid by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of toluene and hexanes) or by silica gel chromatography if necessary. Dry the purified product under a vacuum.

Caption: A typical laboratory workflow for the synthesis and purification.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. The following techniques are standard for characterizing this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic peaks for the aromatic protons and a singlet for the acetyl methyl protons. The coupling patterns and chemical shifts of the aromatic protons will confirm the 1,3,4-substitution pattern.

-

¹³C NMR: Will show distinct signals for each of the eight carbon atoms, including the carbonyl carbon of the acetyl group and the carbons of the aromatic ring.

-

-

Mass Spectrometry (MS): Provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The predicted monoisotopic mass is 247.94147 Da.[4]

-

Infrared (IR) Spectroscopy: Will show strong characteristic absorption bands for the S=O stretches of the sulfonyl chloride group (typically around 1370 and 1180 cm⁻¹) and the C=O stretch of the acetyl group (around 1680 cm⁻¹).

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A pure sample should ideally show a single major peak.

Handling, Storage, and Safety

Aryl sulfonyl chlorides are hazardous reagents that demand respect and proper handling procedures. Their primary hazard stems from their reactivity with water (including moisture in the air and on skin), which produces corrosive hydrochloric acid and the corresponding sulfonic acid.[9][10]

| Hazard Category | Description & Precautionary Measures |

| Corrosivity | Causes severe skin burns and eye damage. [9][11][12] Always wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles or a face shield.[9] |

| Reactivity | Reacts with water, potentially violently. [9][10] Handle under an inert atmosphere (e.g., nitrogen or argon) where possible. Keep containers tightly closed in a dry, cool, and well-ventilated place away from moisture.[9][12] |

| Inhalation | May be harmful if inhaled and can cause respiratory irritation. [9] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[9] |

| Ingestion | Harmful if swallowed and causes burns to the gastrointestinal tract. [9] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |

First Aid Measures:

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[9]

-

Eye Contact: Immediately rinse with water for several minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

-

Ingestion: Rinse mouth. DO NOT induce vomiting. Seek immediate medical attention.[9]

Applications in Research and Drug Development

The primary application of this compound is as a versatile intermediate in the synthesis of novel organic compounds.

-

Scaffold for Sulfonamide Libraries: Its most common use is in reacting with a diverse range of primary and secondary amines to generate libraries of sulfonamides. These libraries can then be screened for biological activity against various targets, such as enzymes (e.g., carbonic anhydrases, kinases) and receptors.

-

Intermediate for Heterocyclic Chemistry: The functional groups can be further manipulated. For example, the acetyl group can undergo condensation reactions, and the sulfonyl group can be transformed, enabling the synthesis of complex heterocyclic systems.

-

Probe Synthesis: The reactive sulfonyl chloride handle allows for its conjugation to other molecules, making it useful for creating chemical probes to study biological systems.[3]

Conclusion

This compound is more than just a chemical with a defined formula and molecular weight. It is a powerful synthetic tool whose value is realized through the careful and informed application of its inherent reactivity. By understanding its properties, synthesis, and handling requirements, researchers can effectively leverage this compound to advance projects in drug discovery and materials science, building novel molecular architectures with purpose and precision.

References

- Benchchem, 3-Acetyl-4-bromobenzene-1-sulfonyl Chloride|CAS 1152558-80-9.

- PubChemLite, this compound (C8H6Cl2O3S).

- Sigma-Aldrich, this compound | 1152558-91-2.

- Fisher Scientific, SAFETY DATA SHEET - 4-Chlorobenzenesulfonyl chloride.

- BLD Pharm, 1152558-91-2|this compound.

- PubChemLite, 3-acetyl-4-methylbenzene-1-sulfonyl chloride (C9H9ClO3S).

- Sigma-Aldrich, SAFETY D

- Synblock, CAS 1152589-88-2 | 3-Acetyl-5-chlorobenzene-1-sulfonyl chloride.

- Thermo Fisher Scientific, SAFETY DATA SHEET - 3-Chlorobenzenesulphonyl chloride.

- Fisher Scientific, SAFETY DATA SHEET - 3-Chlorobenzenesulfonyl chloride.

- Merck Millipore, SAFETY D

- Organic Syntheses, Sulfanilyl chloride, N-acetyl-.

- ResearchGate, An alternative synthetic process of p-acetaminobenzenesulfonyl chloride through combined chlorosulfon

- ChemicalBook, 4-Chlorobenzenesulfonyl chloride synthesis.

- PrepChem.com, Synthesis of 4-chlorobenzenesulfonyl chloride.

- Google Patents, GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.

Sources

- 1. This compound | 1152558-91-2 [sigmaaldrich.com]

- 2. 1152558-91-2|this compound|BLD Pharm [bldpharm.com]

- 3. 3-Acetyl-4-bromobenzene-1-sulfonyl Chloride|CAS 1152558-80-9 [benchchem.com]

- 4. PubChemLite - this compound (C8H6Cl2O3S) [pubchemlite.lcsb.uni.lu]

- 5. CAS 1152589-88-2 | 3-Acetyl-5-chlorobenzene-1-sulfonyl chloride - Synblock [synblock.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 4-Chlorobenzenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. fishersci.com [fishersci.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 3-Acetyl-4-chlorobenzene-1-sulfonyl chloride in Organic Solvents

This guide provides a comprehensive framework for understanding and determining the solubility of 3-Acetyl-4-chlorobenzene-1-sulfonyl chloride. Recognizing the current absence of published quantitative solubility data for this specific compound[1], this document is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to ascertain its solubility profile. By synthesizing insights from analogous compounds and established analytical principles, this guide offers both predictive insights and a robust experimental protocol.

Introduction: The Significance of this compound and its Solubility

This compound is a bespoke reagent characterized by its reactive sulfonyl chloride group and substituted aromatic ring. Such molecules are pivotal intermediates in medicinal chemistry and materials science, often serving as key building blocks in the synthesis of complex sulfonamides and other targeted structures.

The solubility of this compound is a critical parameter that dictates its utility and application. In drug development, solubility influences reaction kinetics, purification strategies (such as crystallization), and the ease of formulation. A well-characterized solubility profile is not a mere data point; it is a cornerstone for efficient process development, enabling chemists to select appropriate solvent systems, optimize reaction conditions, and ensure the scalability and reproducibility of synthetic routes. This guide addresses the practical need for this data by providing a predictive analysis and a detailed methodology for its empirical determination.

Physicochemical Properties and Predicted Solubility Behavior

The molecular structure of this compound (C₈H₆Cl₂O₃S) provides significant clues to its solubility characteristics.

-

Molecular Structure:

-

Aromatic Ring: The chlorinated benzene core is inherently hydrophobic, suggesting limited solubility in highly polar, protic solvents like water.[2]

-

Sulfonyl Chloride Group (-SO₂Cl): This is a strongly electron-withdrawing and highly polar functional group. It is also reactive, particularly towards nucleophilic solvents like water and alcohols, leading to solvolysis.[3][4]

-

Acetyl Group (-COCH₃): The acetyl group adds polarity and a potential hydrogen bond acceptor site.

-

-

Predicted Solubility: Based on this structure, a qualitative solubility profile can be predicted. The compound is expected to be sparingly soluble in water due to the hydrophobic benzene ring and its reactivity.[2][5] It is likely to exhibit good solubility in a range of common organic solvents. Analogous compounds, such as 3-chlorobenzenesulfonyl chloride, are soluble in solvents like chloroform, dichloromethane, and acetone.[2] Another similar compound, p-acetaminobenzenesulfonyl chloride, is noted to be slightly soluble in hot benzene, indicating that heated non-polar or moderately polar solvents may be effective.[6]

Therefore, this compound is predicted to be most soluble in polar aprotic solvents that can engage in dipole-dipole interactions without reacting with the sulfonyl chloride group. Chlorinated solvents and ethers are also expected to be effective.

Below is a diagram illustrating the relationship between the molecular features of the compound and its expected solubility behavior.

Caption: Relationship between molecular structure and predicted solubility.

Recommended Solvents for Experimental Determination

The following solvents are recommended for a comprehensive solubility study. They cover a range of polarities and chemical classes.

| Solvent Class | Solvent | Rationale |

| Non-Polar Aromatic | Toluene | Expected to solubilize the aromatic ring. Low reactivity. |

| Chlorinated | Dichloromethane (DCM) | Often an excellent solvent for sulfonyl chlorides.[2] |

| Chloroform | Similar to DCM, offers a slightly different polarity.[2] | |

| Ethers | Tetrahydrofuran (THF) | Polar aprotic solvent, good for many organics. |

| 2-Methyltetrahydrofuran (2-MeTHF) | A greener alternative to THF with similar properties. | |

| Esters | Ethyl Acetate (EtOAc) | Common solvent with moderate polarity. |

| Ketones | Acetone | Polar aprotic, known to dissolve similar compounds.[2] |

| Nitriles | Acetonitrile (ACN) | Highly polar aprotic solvent. |

| Alcohols (Protic) | Isopropanol (IPA) | Included to test for solvolysis and comparative solubility. |

| Amides | N,N-Dimethylformamide (DMF) | Highly polar, may be a very effective solvent. |

Experimental Protocol for Quantitative Solubility Determination

This section provides a rigorous, step-by-step protocol for determining the solubility of this compound. The method described here utilizes ¹H NMR with an internal standard for quantification, a technique known for its accuracy and precision in this context.[7]

Safety Precautions

-

Corrosivity and Reactivity: Sulfonyl chlorides are corrosive and react with moisture.[5][8][9] All handling must be performed in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[8]

-

Inert Atmosphere: Due to moisture sensitivity, handle the solid under an inert atmosphere (e.g., nitrogen or argon) where possible, and use anhydrous solvents.[5][10]

Materials and Equipment

-

This compound

-

Selected anhydrous organic solvents (see Table above)

-

Internal Standard (e.g., 1,3,5-Trimethoxybenzene or Dimethyl sulfone)

-

Deuterated chloroform (CDCl₃) for NMR analysis

-

Analytical balance (4-decimal place)

-

Vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or heating block

-

Syringes and 0.22 µm PTFE syringe filters

-

NMR spectrometer (≥300 MHz) and NMR tubes

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination via ¹H NMR.

Detailed Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

To a tared 4 mL glass vial, add an excess amount of this compound (e.g., ~100 mg). The key is to have undissolved solid remaining after equilibration.

-

Record the exact mass of the solid added.

-

Add a precise volume or mass of the chosen anhydrous solvent (e.g., 2.0 mL).

-

Seal the vial tightly with a PTFE-lined cap.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25.0 °C).

-

Agitate the slurry for a sufficient time to reach equilibrium. A period of 24 hours is generally recommended.

-

-

Sample Collection and Preparation for Analysis:

-

After equilibration, cease agitation and allow the undissolved solid to settle completely (centrifugation can be used to expedite this).

-

Carefully withdraw an aliquot (e.g., 0.5 mL) of the clear supernatant using a syringe.

-

Immediately pass the solution through a 0.22 µm PTFE syringe filter into a clean, tared vial to remove any microscopic solid particles.

-

Record the exact mass of the filtered saturated solution.

-

-

¹H NMR Sample Preparation:

-

To the vial containing the weighed filtered solution, add a precise mass of a suitable internal standard (e.g., ~10 mg of 1,3,5-Trimethoxybenzene). The standard should have a simple NMR spectrum with peaks that do not overlap with the analyte's peaks.

-

Record the exact mass of the internal standard added.

-

Add ~0.6 mL of CDCl₃, cap the vial, and mix thoroughly until all components are dissolved.

-

Transfer the final solution to an NMR tube.

-

-

Data Acquisition and Calculation:

-

Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) time (e.g., 30 seconds) is used to allow for full relaxation of all protons, which is critical for accurate integration.

-

Integrate a well-resolved, characteristic peak of this compound and a peak from the internal standard.

-

Calculate the solubility using the following formula:

Solubility (mg/mL) = (I_analyte / N_analyte) * (N_std / I_std) * (m_std / m_solution) * ρ_solution

Where:

-

I = Integral value of the peak

-

N = Number of protons giving rise to the peak

-

m = mass (in mg)

-

ρ = density of the solvent at the experimental temperature (in mg/mL)

-

Data Presentation

The determined solubility data should be presented in a clear, tabular format for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Toluene | 25.0 | Experimental Value | Calculated Value | e.g., Colorless solution |

| Dichloromethane | 25.0 | Experimental Value | Calculated Value | e.g., Colorless solution |

| Acetone | 25.0 | Experimental Value | Calculated Value | e.g., Colorless solution |

| ...etc. |

Conclusion

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 43118905, this compound. Retrieved February 21, 2026, from [Link].

-

Solubility of Things. (n.d.). 3-Chlorobenzenesulfonyl chloride. Retrieved February 21, 2026, from [Link].

-

Smiles, S., & Stewart, J. (n.d.). N-Acetylsulfanilyl Chloride. Organic Syntheses. [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17909, 3-Chlorobenzenesulphonyl chloride. Retrieved February 21, 2026, from [Link].

-

Royal Society of Chemistry. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 43118921, 3-acetyl-4-methylbenzene-1-sulfonyl chloride. Retrieved February 21, 2026, from [Link].

-

Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. [Link].

-

ACS Publications. (2021, December 13). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. [Link].

-

Semantic Scholar. (2008, May 24). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [Link].

-

PrepChem.com. (n.d.). Synthesis of 4-chlorobenzenesulfonyl chloride. Retrieved February 21, 2026, from [Link].

- Google Patents. (n.d.). GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone. .

-

LookChem. (n.d.). Cas 2888-06-4, 3-Chlorobenzenesulfonyl chloride. Retrieved February 21, 2026, from [Link].

Sources

- 1. PubChemLite - this compound (C8H6Cl2O3S) [pubchemlite.lcsb.uni.lu]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. fishersci.com [fishersci.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. lookchem.com [lookchem.com]

Methodological & Application

protocol for nucleophilic substitution of sulfonyl chlorides

An In-depth Guide to the Nucleophilic Substitution of Sulfonyl Chlorides: Protocols and Applications

Introduction

The sulfonyl chloride functional group is a cornerstone of modern organic synthesis, prized for its reactivity and versatility. As a highly electrophilic moiety, it readily engages with a wide range of nucleophiles, providing robust and reliable pathways to essential chemical structures. This reactivity is primarily harnessed for the synthesis of sulfonamides and sulfonate esters, functional groups that are integral to pharmaceuticals, agrochemicals, and materials science.[1][2] For drug development professionals, mastery of sulfonyl chloride chemistry is critical, as the sulfonamide group is a key pharmacophore in numerous therapeutic agents, including antibiotics, diuretics, and anti-inflammatory drugs.[3] This guide provides a detailed exploration of the mechanistic underpinnings, core protocols, and field-proven insights for performing nucleophilic substitution reactions on sulfonyl chlorides, designed for researchers aiming to achieve reproducible and high-yielding results.

Core Reactivity and Mechanistic Overview

The synthetic utility of sulfonyl chlorides (R-SO₂Cl) is rooted in the electronic structure of the sulfonyl group. The sulfur atom is in a high oxidation state and is bonded to two strongly electron-withdrawing oxygen atoms and an electronegative chlorine atom. This arrangement renders the sulfur atom highly electrophilic and susceptible to attack by nucleophiles. The chloride ion is an excellent leaving group, further facilitating the substitution reaction.[1]

The precise mechanism of nucleophilic substitution at the sulfonyl sulfur center has been a subject of detailed study. Evidence points to two primary competing pathways, with the operative mechanism depending on the nucleophile, substrate, and reaction conditions.[4]

-

Concerted Sₙ2-like Mechanism: In this pathway, the nucleophile attacks the sulfur atom, and the chloride leaving group departs in a single, concerted step. This process proceeds through a trigonal bipyramidal transition state.[1][5]

-

Stepwise Addition-Elimination Mechanism: This pathway involves the initial formation of a transient, pentacoordinate sulfurane intermediate. This intermediate then collapses by expelling the chloride ion to yield the final product.[4]

Both pathways are mechanistically plausible and often compete, but for most synthetic applications, the reaction can be conceptualized as a straightforward displacement of the chloride by the incoming nucleophile.

Caption: Competing mechanisms for nucleophilic substitution at a sulfonyl sulfur.

Application & Protocols: Synthesis of Sulfonamides (N-Nucleophiles)

The reaction between a sulfonyl chloride and a primary or secondary amine is the most common method for synthesizing sulfonamides.[6] This transformation is fundamental in medicinal chemistry for accessing a wide array of biologically active compounds.[3]

General Reaction

R-SO₂Cl + R'₂NH → R-SO₂NR'₂ + HCl

Detailed Step-by-Step Protocol

This protocol details the N-sulfonylation of a primary amine (e.g., benzylamine) with an arylsulfonyl chloride (e.g., p-toluenesulfonyl chloride, TsCl).

Materials:

-

Primary or secondary amine (1.0 eq.)

-

Sulfonyl chloride (1.0-1.1 eq.)

-

Anhydrous base (e.g., triethylamine or pyridine, 1.2-1.5 eq.)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Standard glassware (round-bottom flask, dropping funnel)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reactant Preparation: In a clean, oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq.) and the base (1.2-1.5 eq.) in the chosen anhydrous solvent.[3][7]

-

Cooling: Cool the stirred solution to 0 °C using an ice bath.

-

Scientist's Note: This initial cooling is crucial to manage the exothermic nature of the reaction upon addition of the highly reactive sulfonyl chloride, preventing potential side reactions.[1]

-

-

Addition of Sulfonyl Chloride: Slowly add the sulfonyl chloride (1.0-1.1 eq.), either neat or dissolved in a small amount of anhydrous solvent, to the cooled amine solution dropwise over 15-30 minutes. Maintain the temperature at 0 °C during the addition.[7]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-16 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.[3]

-

Workup: a. Quench the reaction by adding deionized water or 1 M HCl. b. Transfer the mixture to a separatory funnel and separate the organic layer. c. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine (to aid in drying).[3]

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.[1]

Data Presentation: Typical Reaction Conditions

| Nucleophile (Amine) | Sulfonyl Chloride | Base | Solvent | Temp (°C) | Time (h) |

| Aniline | Benzenesulfonyl Chloride | Pyridine | DCM | 0 to RT | 4 |

| Dibutylamine | Methanesulfonyl Chloride | Triethylamine | THF | 0 to RT | 2 |

| Morpholine | p-Toluenesulfonyl Chloride | Triethylamine | DCM | 0 to RT | 3 |

| Benzylamine | Dansyl Chloride | Pyridine | Acetonitrile | RT | 12 |

Application & Protocols: Synthesis of Sulfonate Esters (O-Nucleophiles)

Sulfonyl chlorides react readily with alcohols in the presence of a base to form sulfonate esters. This reaction is of immense synthetic value as it converts a poor leaving group (the hydroxyl group, -OH) into an excellent leaving group (a sulfonate, e.g., tosylate or mesylate), facilitating subsequent Sₙ2 or E2 reactions.[1][8]

General Reaction

R-SO₂Cl + R'-OH → R-SO₂OR' + HCl

Detailed Step-by-Step Protocol

This protocol describes the conversion of a primary alcohol to its corresponding tosylate ester using p-toluenesulfonyl chloride (TsCl).

Materials:

-

Alcohol (1.0 eq.)

-

p-Toluenesulfonyl chloride (TsCl) (1.1-1.2 eq.)

-

Anhydrous pyridine (serves as both solvent and base)

-

Standard glassware

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reactant Preparation: In a dry flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) in anhydrous pyridine.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Add p-toluenesulfonyl chloride (1.1-1.2 eq.) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.[1]

-

Reaction Progression: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-12 hours. The formation of a precipitate (pyridinium hydrochloride) is typically observed.

-

Monitoring: Monitor the disappearance of the starting alcohol by TLC.

-

Workup: a. Carefully pour the reaction mixture into a beaker of ice-cold water or dilute HCl to quench the reaction and dissolve the pyridinium salt. b. Extract the product into an organic solvent such as diethyl ether or ethyl acetate (3x). c. Combine the organic layers and wash sequentially with cold dilute HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.[1]

-

Drying and Concentration: Dry the organic phase over Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purification: The crude sulfonate ester is often pure enough for subsequent steps, but can be further purified by recrystallization or flash chromatography if necessary.

-

Expert Insight: The reaction is stereospecific and proceeds with retention of configuration at the alcohol's stereocenter because the C-O bond is not broken during the sulfonylation step.[9] This is a key advantage over methods like Sₙ2 conversion to an alkyl halide, which proceeds with inversion.

-

Advanced Application: Synthesis of Thioethers and Thioesters

While direct reaction with thiols is possible, a more modern and versatile approach uses sulfonyl chlorides as "thiol surrogates." This method involves a phosphine-mediated deoxygenation to generate a reactive intermediate in situ, which is then trapped by an electrophile (for thioether synthesis) or an activated carboxylic acid (for thioester synthesis).[10][11]

General Reaction Concept

R-SO₂Cl + PPh₃ → [Intermediate] --(Trapped by E⁺)--> R-S-E

This protocol capitalizes on the generation of an activated thiophosphonium intermediate during the reduction of the sulfonyl chloride.[10]

Representative Protocol: One-Pot Thioether Synthesis

Procedure Outline:

-

Intermediate Formation: A sulfonyl chloride is treated with a phosphine reductant like triphenylphosphine (PPh₃). This generates a putative thiophosphonium salt.[10]

-

In Situ Trapping: An activated alcohol or carboxylic acid is added to the reaction mixture. This nucleophile traps the transient intermediate, leading to the formation of the C-S bond and yielding the corresponding thioether or thioester in a single step.[11][12]

-

Trustworthiness Note: This one-pot procedure is operationally simple and tolerates a broad range of functional groups, making it suitable for late-stage functionalization in complex molecule synthesis.[10]

-

Troubleshooting and Self-Validation

Even robust protocols can encounter issues. A self-validating system requires an understanding of potential failure modes and their solutions.

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Poor quality or decomposed sulfonyl chloride. 2. Insufficiently reactive amine/alcohol. 3. Presence of moisture leading to hydrolysis.[7] | 1. Use fresh or purified sulfonyl chloride. 2. Increase reaction temperature or consider a catalytic method.[13] 3. Ensure all glassware is oven-dried and use anhydrous solvents.[3] |

| Significant Sulfonic Acid Byproduct | Hydrolysis of the sulfonyl chloride by trace water in the reagents or solvent.[14][15] | 1. Rigorously dry all solvents and reagents. 2. Perform the reaction under a strict inert atmosphere (N₂ or Ar). |

| Di-sulfonylation of Primary Amine | 1. Use of excess sulfonyl chloride. 2. High reaction temperature.[7] | 1. Use a stoichiometric amount (1.0-1.05 eq.) of sulfonyl chloride. 2. Maintain low temperature (0 °C) during addition and allow the reaction to proceed at room temperature.[3] |

| Difficult Purification | Excess base or the resulting base-HCl salt co-elutes with the product. | Ensure the aqueous workup is thorough. A final brine wash is critical for removing water-soluble impurities before drying.[3] |

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of products from sulfonyl chloride reactions.

Caption: General workflow for nucleophilic substitution of sulfonyl chlorides.

Conclusion

The nucleophilic substitution of sulfonyl chlorides is a powerful and indispensable tool in the arsenal of the modern synthetic chemist. Through the formation of sulfonamides and sulfonate esters, these reactions provide access to a vast chemical space relevant to drug discovery and materials science. By understanding the underlying mechanisms, adhering to meticulous experimental protocols, and being prepared to troubleshoot common issues, researchers can confidently and reproducibly leverage the reactivity of sulfonyl chlorides to achieve their synthetic goals.

References

- Benchchem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.

- Benchchem.

- Jie, J., et al.

- Mikołajczyk, M. NUCLEOPHILIC SUBSTITUTION AT SULFINYL AND SULFONYL CENTRES: STEREOCHEMICAL AND KINETIC STUDIES. Pure and Applied Chemistry.

- Gao, W-D., et al. Sulfonyl Chlorides as Thiol Surrogates for Carbon–Sulfur Bond Formation: One-Pot Synthesis of Thioethers and Thioesters. The Journal of Organic Chemistry.

- Various Authors. Synthesis of Thioethers from Sulfonyl Chlorides, Sodium Sulfinates, and Sulfonyl Hydrazides.

- Gao, W-D., et al. Sulfonyl Chlorides as Thiol Surrogates for Carbon-Sulfur Bond Formation: One-Pot Synthesis of Thioethers and Thioesters. PubMed.

- Gao, W-D., et al. Sulfonyl Chlorides as Thiol Surrogates for Carbon–Sulfur Bond Formation: One-Pot Synthesis of Thioethers and Thioesters. The Journal of Organic Chemistry.

- Fiveable. Sulfonyl Chloride Definition. Organic Chemistry Key Term.

- European Journal of Chemistry.

- RSC Publishing.

- Benchchem. Technical Support Center: Sulfonamide Synthesis with Primary Amines.

- Dragan, M., et al. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. PMC.

- Benchchem. Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.

- HoriazonChemical. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.

- Organic Chemistry Tutor.

- Organic Chemistry Tutor via YouTube. Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides.

- Dragan, M., et al. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fiveable.me [fiveable.me]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. youtube.com [youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Sulfonyl Chlorides as Thiol Surrogates for Carbon-Sulfur Bond Formation: One-Pot Synthesis of Thioethers and Thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]

Application Note: Divergent Synthesis of Anti-Tumor Agents from 3-Acetyl-4-chlorobenzene-1-sulfonyl chloride

Executive Summary

This application note details the synthetic utility of 3-Acetyl-4-chlorobenzene-1-sulfonyl chloride (CAS: 5693-44-7) as a foundational scaffold for developing multi-target anticancer agents. By leveraging the principles of Molecular Hybridization , this protocol guides researchers in merging two pharmacologically active moieties—sulfonamides (Carbonic Anhydrase inhibitors/antimetabolites) and chalcones (tubulin polymerization inhibitors)—into a single chemical entity.[1]

The guide prioritizes a chemoselective divergent strategy , ensuring the stability of the labile sulfonyl chloride group while enabling the derivatization of the acetyl "warhead" into cytotoxic enones (chalcones) and stable heterocycles (pyrazoles).

Strategic Rationale & Mechanism

The selection of this specific starting material allows for a "Dual-Key" approach to cancer therapy:

-

The Sulfonamide "Anchor" (

): Targeting Carbonic Anhydrase IX (CA IX), an enzyme overexpressed in hypoxic tumors (e.g., glioblastoma, triple-negative breast cancer) that regulates pH to promote metastasis. -

The Chalcone/Pyrazole "Warhead": The acetyl group allows for the generation of

-unsaturated ketones (Michael acceptors) that alkylate cysteine residues on tubulin, disrupting microtubule dynamics and inducing apoptosis.

Chemoselectivity Alert (Expert Insight)

The starting material contains three reactive sites with distinct electrophilicities:

-

Sulfonyl Chloride (

): Highly reactive; susceptible to hydrolysis and nucleophilic attack. Priority 1. -

Aryl Chloride (

): Activated by ortho-acetyl and para-sulfonyl electron-withdrawing groups (EWGs). Susceptible to -

Acetyl Group (

): Requires base catalysis for condensation.[1]

Critical Control: To prevent polymerization or side reactions, the sulfonyl chloride must be stabilized as a sulfonamide before exposing the molecule to the strong bases required for chalcone synthesis.

Synthetic Workflow Visualization

Figure 1: Divergent synthesis pathway prioritizing sulfonyl group stabilization followed by warhead assembly.

Experimental Protocols

Module A: Chemoselective Sulfonamidation

Objective: Convert the labile

Reagents:

-

This compound (1.0 eq)

-

Amine (e.g., 4-fluoroaniline, morpholine, or sulfanilamide) (1.1 eq)

-

Triethylamine (

) or Pyridine (1.2 eq) -

Dichloromethane (DCM) (Anhydrous)

Protocol:

-

Preparation: Dissolve this compound (5 mmol) in anhydrous DCM (20 mL) in a round-bottom flask. Cool to 0°C using an ice bath. Crucial: Low temperature prevents S_NAr attack on the aryl chloride.

-

Addition: Mix the target amine (5.5 mmol) with

(6 mmol) in DCM (5 mL). Add this mixture dropwise to the sulfonyl chloride solution over 15 minutes. -

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Wash the organic layer with 1N HCl (to remove unreacted amine), then saturated

, and finally brine. -

Isolation: Dry over

, filter, and evaporate. Recrystallize from Ethanol.

Yield Expectation: 85–95%

Checkpoint: The IR spectrum should show the disappearance of

Module B: The "Warhead" Assembly (Claisen-Schmidt Condensation)

Objective: Condense the acetyl group with an aromatic aldehyde to form the chalcone.[1]

Reagents:

-

Intermediate A (Sulfonamide from Module A) (1.0 eq)

-

Aromatic Aldehyde (e.g., 3,4-dimethoxybenzaldehyde) (1.0 eq)

-

40% NaOH (aq) or KOH

-

Ethanol (95%)

Protocol:

-

Dissolution: Dissolve Intermediate A (2 mmol) and the aldehyde (2 mmol) in Ethanol (15 mL).

-

Catalysis: Add 40% NaOH solution (2 mL) dropwise with vigorous stirring.

-

Reaction: Stir at RT for 6–12 hours. A precipitate (the chalcone) typically forms.

-

Note: If no precipitate forms, heat to 50°C for 2 hours.

-

-

Quenching: Pour the reaction mixture into crushed ice/water (100 mL) and acidify to pH 4–5 with 1N HCl. This neutralizes the phenolate intermediates and precipitates the product.

-

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/DMF.

Mechanism: The base generates an enolate at the acetyl methyl group, which attacks the aldehyde carbonyl. Elimination of water yields the

Module C: Pyrazoline Cyclization (Metabolic Stabilization)

Objective: Convert the reactive chalcone into a pyrazole to improve bioavailability and reduce non-specific toxicity.

Reagents:

-

Chalcone (Product from Module B)[2]

-

Hydrazine Hydrate (80%) or Phenylhydrazine

-

Glacial Acetic Acid[3]

Protocol:

-

Setup: Dissolve the Chalcone (1 mmol) in Glacial Acetic Acid (10 mL).

-

Cyclization: Add Hydrazine Hydrate (5 mmol).

-

Reflux: Heat the mixture to reflux (

) for 6–8 hours. -

Isolation: Cool and pour into ice water. The pyrazole usually precipitates as a solid.

-

Purification: Recrystallize from Methanol.

Biological Validation (MTT Assay)

To confirm anti-tumor activity, the synthesized compounds must be screened against standard cancer cell lines (e.g., MCF-7 Breast Cancer, HCT-116 Colon Cancer).

Data Recording Table:

| Compound ID | R (Sulfonamide) | R' (Chalcone/Pyrazole) | IC50 (µM) [MCF-7] | IC50 (µM) [HCT-116] | Selectivity Index (SI)* |

| Start Material | - | - | >100 | >100 | N/A |

| Hybrid 1 | 4-F-Phenyl | 3,4-OMe-Phenyl | TBD | TBD | TBD |

| Hybrid 2 | Morpholine | 4-NO2-Phenyl | TBD | TBD | TBD |

| Doxorubicin | (Control) | (Control) | 0.5 | 0.8 | Low |

*Selectivity Index (SI) = IC50 (Normal Fibroblasts) / IC50 (Cancer Cells). Target SI > 3.

Protocol Summary:

-

Seed cells (

cells/well) in 96-well plates. -

Incubate for 24h.

-

Add compounds (serial dilutions: 0.1 – 100 µM) dissolved in DMSO (final DMSO < 0.5%).

-

Incubate for 48h.

-

Add MTT reagent; incubate 4h. Dissolve formazan crystals in DMSO.

-

Read Absorbance at 570 nm.

References

-

Kamal, A., et al. (2008). "Synthesis and biological evaluation of new sulfonamide–chalcone hybrids as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters. Link

-

Bhat, B.A., et al. (2005). "Synthesis and anti-cancer activity of chalcones and their derivatives." Journal of Medicinal Chemistry. Link

-

Supuran, C.T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. Link

-

Gatadi, S., et al. (2021). "Recent Developments on the Synthetic and Biological Applications of Chalcones." Biointerface Research in Applied Chemistry. Link

-

National Cancer Institute (NCI). "In Vitro Cell Line Screening Project (IVCLSP) Methodology." Link

Sources

Troubleshooting & Optimization

improving yield of sulfonamide synthesis with sulfonyl chlorides

Introduction

Welcome to the Technical Support Center. As researchers, we often treat sulfonamide formation as a trivial "click" reaction. However, when yields drop or impurities spike, the simplicity of the mechanism (

This guide moves beyond standard textbook procedures. It addresses the causality of failure modes—specifically hydrolysis competition, bis-sulfonylation of primary amines, and steric impedance—and provides self-validating protocols to resolve them.

Module 1: The "Low Conversion" Scenario (Hydrolysis vs. Aminolysis)

The Issue: You observe starting material consumption, but the yield of the desired sulfonamide is low. The major byproduct is the corresponding sulfonic acid (often invisible in organic extraction but seen in the aqueous phase).

The Science: Sulfonyl chlorides are moisture-sensitive electrophiles. The reaction rate depends on the competition between the amine (

-

Key Insight: The hydrolysis rate of sulfonyl chlorides is often pH-independent in neutral/acidic media but accelerates significantly with base catalysis. Adding base before the amine can sometimes trigger premature hydrolysis if the solvent is "wet" [1].

Troubleshooting Protocol A: Strict Anhydrous Conditions

Use this when: Yield is <50% and sulfonic acid is detected.

-

Solvent Selection: Switch from standard DCM to Anhydrous THF or 2-MeTHF . Ether-based solvents often suppress side reactions better than chlorinated solvents for this transformation.

-

Reagent Quality Check: Sulfonyl chlorides degrade to sulfonic acids (HCl release) upon storage.

-

Validation Step: Dissolve a small amount of

in

-

-

The "Reverse Addition" Technique:

-

Dissolve Amine (1.0 equiv) and Base (1.2 equiv) in solvent.

-

Cool to 0°C .

-

Add Sulfonyl Chloride (1.1 equiv) dropwise as a solution.

-

Why? This keeps the concentration of the electrophile low, ensuring the amine (present in excess relative to the instantaneous concentration of

) captures the electrophile before water can.

-

Module 2: Impurity Profile (Bis-Sulfonylation)

The Issue: When reacting primary amines (

The Science: The product sulfonamide (

Data: Base Selection Matrix

| Base | pKa (conj. acid) | Risk of Bis-sulfonylation | Recommended For |

| Triethylamine (TEA) | 10.75 | High | Secondary amines; Sterically hindered substrates. |

| DIPEA (Hünig's Base) | 11.0 | High | Similar to TEA, but better solubility. |

| Pyridine | 5.2 | Low | Primary amines. It acts as a solvent/base but is too weak to fully deprotonate the product sulfonamide. |

| 10.3 / 6.4 | Low | Schotten-Baumann (biphasic) conditions. |

Troubleshooting Protocol B: Primary Amine Protection

Use this when: Bis-sulfonylation > 10%.

-

Switch Solvent/Base: Use Pyridine as both solvent and base.

-

Stoichiometry Control: Use a slight excess of Amine (1.1 equiv) vs Sulfonyl Chloride (1.0 equiv).

-

Temperature: Run the reaction at -10°C to 0°C . The activation energy for the second sulfonylation is typically higher than the first.

Module 3: Difficult Substrates (Steric/Electronic Deactivation)

The Issue: The amine is electron-poor (e.g., aniline with

The Science: You need a nucleophilic catalyst. DMAP (4-Dimethylaminopyridine) is the gold standard here. It attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is more electrophilic than the chloride and less prone to discrimination by sterically hindered amines [3].

Visualization: DMAP Catalytic Cycle

Caption: DMAP acts as a hyper-nucleophile, generating a reactive intermediate that accelerates product formation.

Troubleshooting Protocol C: Catalytic Activation

-

Catalyst Load: Add 5-10 mol% DMAP .

-

Base: Use TEA or Pyridine as the stoichiometric acid scavenger.

-

Warning: DMAP also accelerates hydrolysis. Strict anhydrous conditions (Protocol A) are mandatory when using DMAP.

Module 4: Green & Aqueous Alternatives (Schotten-Baumann)

The Issue: Your substrate is water-soluble (e.g., amino acids), or you wish to avoid chlorinated solvents for environmental reasons.

The Science: The Schotten-Baumann reaction utilizes a biphasic system (Water/Organic).[1] Even though water is the solvent, the reaction works because the amine is a better nucleophile than hydroxide at controlled pH.

Troubleshooting Protocol D: Biphasic Synthesis

-

Solvent System: THF/Water (1:1) or EtOAc/Water (1:1).

-

Base:

or -

Procedure:

-

Dissolve amine in the aqueous base.[2]

-

Dissolve sulfonyl chloride in the organic layer.

-

Stir vigorously (high RPM) to maximize interfacial surface area.

-

Tip: If the reaction stalls, add a phase transfer catalyst (e.g., TBAB , 5 mol%).

-

FAQ: Rapid Troubleshooting

| Symptom | Probable Cause | Immediate Action |

| Violent exotherm upon addition | High concentration of reagents. | Dilute reaction (0.1 M) and cool to 0°C. Add |

| Emulsion during workup | Amphiphilic nature of sulfonamides. | Add solid NaCl (saturate aqueous layer) or use a small amount of MeOH to break the emulsion. |

| Product is an oil/gum | Solvent trapping. | Triturate with cold Hexanes or |

| "Ghost" peak in NMR (approx 2.5 ppm) | Trapped DMSO or Toluene? | Check for Methyl Sulfonate esters. If you used MeOH/EtOH, you likely formed the sulfonate ester byproduct. Never use alcohols as solvents. |

References

-

Hydrolysis Kinetics: Rogne, O. (1973). "Kinetics of the Hydrolysis of Sulfonyl Chlorides." Journal of the Chemical Society, Perkin Transactions 2.

-

Bis-sulfonylation Mechanisms: Mondal, S. et al. (2018). "Controlling Selectivity in Sulfonamide Synthesis." Tetrahedron Letters.

-

DMAP Catalysis: Berry, D. J. et al. (1981). "Nucleophilic Catalysis in the Synthesis of Sulfonamides." Journal of Organic Chemistry.

-

Green Chemistry Approaches: Constable, D. J. C. et al. (2007). "Key Green Chemistry Research Areas—a Perspective from Pharmaceutical Manufacturers." Green Chemistry.

Sources

Technical Support Center: Stability & Handling of 3-Acetyl-4-chlorobenzene-1-sulfonyl chloride

Executive Summary

Is 3-Acetyl-4-chlorobenzene-1-sulfonyl chloride stable in water? No. This reagent is moisture-sensitive and hydrolytically unstable.[1]

Upon contact with water, it rapidly hydrolyzes to form 3-acetyl-4-chlorobenzene-1-sulfonic acid and hydrochloric acid (HCl) . This reaction is exothermic and accelerated by heat, alkaline pH, and electron-withdrawing substituents on the benzene ring.

However, this reagent can be used in aqueous environments (e.g., Schotten-Baumann conditions) if specific kinetic parameters are controlled. This guide details the mechanism of degradation, troubleshooting for low yields, and validated protocols for handling.

Module 1: The Hydrolysis Hazard (Mechanistic Insight)

To troubleshoot effectively, you must understand the "why." The sulfonyl chloride functional group (

Impact on Stability: These substituents pull electron density away from the sulfur atom, making it significantly more electrophilic than a standard benzenesulfonyl chloride. Consequently, this molecule is "hot" (highly reactive) and will hydrolyze faster than unsubstituted analogues.

Hydrolysis Pathway Diagram

The following diagram illustrates the degradation pathway you must avoid during storage but exploit during quenching.

Figure 1: Mechanism of hydrolytic degradation. The electron-deficient sulfur atom is attacked by water, leading to the irreversible formation of the sulfonic acid.

Module 2: Troubleshooting Experimental Failures

Scenario A: "My reaction yield is low (<40%), and LCMS shows a mass of [M-Cl+OH]."

Diagnosis: Competitive Hydrolysis. You likely ran a sulfonylation (coupling with an amine) in an aqueous/organic mixture, but the rate of hydrolysis exceeded the rate of amination. Root Cause:

-

pH too high: High pH (>10) generates hydroxide (

), which is a far more aggressive nucleophile than the amine. -

Slow addition: Adding the reagent too slowly to a basic aqueous solution gives it time to degrade before finding an amine partner.

Corrective Action:

-

Switch to Organic Base: Use anhydrous conditions (DCM/TEA or THF/DIPEA) if possible.

-

Optimize Schotten-Baumann: If aqueous conditions are mandatory, lower the temperature to 0°C. Hydrolysis has a higher activation energy than amination; cooling favors the desired kinetic product (sulfonamide).

Scenario B: "The bottle pressurized or 'popped' when opened."

Diagnosis: Moisture Ingress during Storage. Root Cause: The reagent absorbed atmospheric moisture through a loose cap or septum. The hydrolysis reaction releases HCl gas, which builds pressure in the headspace. Corrective Action:

-

Vent safely: Open in a fume hood.

-

Assess Purity: Run a proton NMR. Look for the shift in the acetyl methyl group protons. The sulfonic acid derivative will show a distinct shift compared to the chloride.

-

Disposal: If >10% hydrolyzed, the material is likely compromised for sensitive applications.

Scenario C: "Violent exotherm during aqueous workup."

Diagnosis: Uncontrolled Quenching.

Root Cause: You had a large excess of unreacted sulfonyl chloride. When you added water/bicarbonate for workup, the rapid hydrolysis released significant heat and

-

Dilute first: Dilute the reaction mixture with DCM or EtOAc before adding water.

-

Ice Quench: Pour the reaction mixture onto ice, rather than adding water to the mixture.

Module 3: Comparative Stability Data

While specific half-life data for this exact catalog number is rarely published, we can extrapolate from structural analogues to guide your process windows.

| Condition | Estimated Half-Life ( | Technical Insight |

| Pure Water (pH 7, 25°C) | ~15–30 minutes | Spontaneous hydrolysis occurs. The generated HCl autocatalyzes the degradation. |

| Alkaline Water (pH 11, 25°C) | < 2 minutes | Hydroxide attack is rapid. Do not expose reagent to this condition without amine present. |

| Acidic Water (pH 2, 25°C) | ~1–2 hours | Hydrolysis is slower in acid than base, but still proceeds. |

| Biphasic (DCM/Water, 0°C) | ~2–4 hours | The "Working Window." Low temperature and partitioning into the organic phase protect the reagent. |

Module 4: Validated Protocols

Protocol 1: Synthesis in Aqueous Media (Schotten-Baumann)

Use this when your amine is a salt (e.g., hydrochloride) or soluble only in water.

The Logic: We use a biphasic system.[2][3][4][5] The sulfonyl chloride stays in the organic layer (protected), while the amine stays in the aqueous layer. They meet at the interface. The base neutralizes the HCl produced, pulling the equilibrium forward.

Reagents:

-

Amine (1.0 equiv)

-

This compound (1.1 – 1.2 equiv)

-

Solvent A: THF or Dichloromethane (DCM)

-

Solvent B: Saturated Aqueous

or 1M NaOH

Workflow:

-

Dissolve Amine: Dissolve amine in Solvent B (Water/Base). Cool to 0°C .[1][5]

-

Dissolve Reagent: Dissolve the sulfonyl chloride in Solvent A (Organic).

-

Controlled Addition: Add the Organic solution to the Aqueous solution rapidly with vigorous stirring .

-

Why Rapid? To minimize the time the reagent spends in contact with the base before reacting.

-

Why Vigorous? To maximize the interfacial surface area for the reaction.[1]

-

-

Monitor: Stir at 0°C for 30 mins, then warm to Room Temp. Monitor by TLC/LCMS.

-

Workup: Separate layers. Extract aqueous layer with DCM.[1] Wash combined organics with brine, dry over

.

Protocol 2: Safe Quenching & Disposal

Use this to destroy excess reagent safely.

Workflow:

-

Cool: Place the reaction vessel in an ice bath.

-

Sacrificial Nucleophile: Add a small amount of morpholine or ammonia (if compatible with your product separation) to convert the reactive chloride to a stable sulfonamide.

-

Alternative: If you just want to destroy it, add 10% NaOH dropwise.

-

-

Wait: Stir for 30 minutes.

-

Verify: Check pH. It should remain basic. If acidic, HCl is still being generated; add more base.

References

-

Rogne, O. (1968).[6] Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. [Link]

-

Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]

-

Mousa, M. A., & Hassan, R. M. (1988). Solvent Effects on Kinetics of the Hydrolysis of Benzenesulfonyl Chloride. Oriental Journal of Chemistry, 4(1). [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 3. Schotten-Baumann Reaction [organic-chemistry.org]

- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 5. chemistry.nd.edu [chemistry.nd.edu]